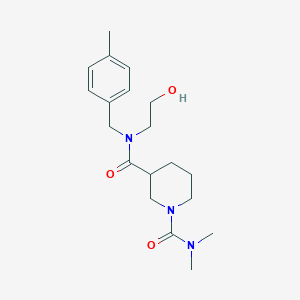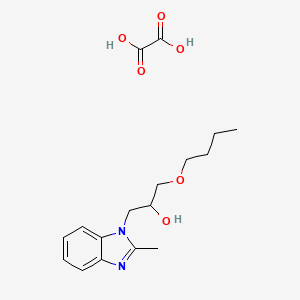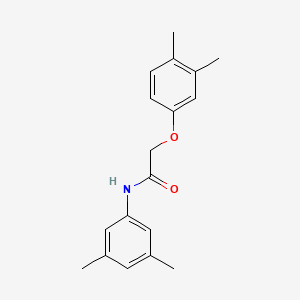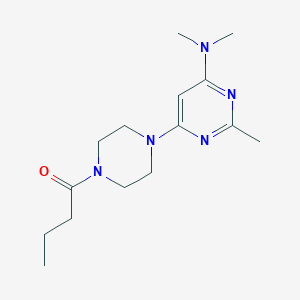![molecular formula C18H16FN3O B5590098 (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B5590098.png)
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound that features a benzimidazole moiety linked to a fluorophenyl group through a prop-2-enamide chain
Aplicaciones Científicas De Investigación
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antiviral, or antimicrobial agent due to the bioactivity associated with benzimidazole derivatives
Pharmacology: It can be used in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Fluorophenyl Group: The final step involves coupling the benzimidazole derivative with a fluorophenylprop-2-enamide moiety. This can be achieved through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of a nitro group would yield an amine derivative.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds such as fluoxetine and fluticasone contain the fluorophenyl group and are known for their pharmacological effects.
Uniqueness
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide is unique due to the combination of the benzimidazole and fluorophenyl moieties, which may confer enhanced biological activity and specificity compared to other compounds with only one of these functional groups.
Propiedades
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-8-5-13(6-9-14)7-10-18(23)20-12-11-17-21-15-3-1-2-4-16(15)22-17/h1-10H,11-12H2,(H,20,23)(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZCHMVCHKTZFQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5590015.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5590036.png)

![methyl {2-[2-(3-methoxybenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5590053.png)

![N-(4-methoxyphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5590075.png)
![N-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-(3-methylpyridin-4-yl)ethane-1,2-diamine](/img/structure/B5590082.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}azepane](/img/structure/B5590094.png)
![1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5590101.png)
![N-(2-{[(furan-2-yl)methyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B5590102.png)

![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5590109.png)

